molecular formula C17H15FN4O3 B2593657 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide CAS No. 1903879-22-0

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide

Numéro de catalogue B2593657
Numéro CAS: 1903879-22-0
Poids moléculaire: 342.33
Clé InChI: VZCHQXFGCJFXSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular formula of the compound is C16H14FN5O2. The structural analysis of similar compounds suggests that they may have dynamic behavior and structural changes .

Applications De Recherche Scientifique

Radiolabeled Antagonists for Neurotransmission Studies

[N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide] is explored as a radiolabeled antagonist, particularly in the context of serotonin (5-HT) receptors. The compound, known as [18F]p-MPPF, has been utilized in positron emission tomography (PET) to study the serotonergic neurotransmission system. This application is pivotal in understanding the role of 5-HT1A receptors in various neurological conditions, including depression and anxiety. The compound's utility in PET imaging enables researchers to visualize and quantify receptor distribution and density in vivo, offering insights into the serotonergic system's functioning within the brain (Plenevaux et al., 2000).

Dopamine D(4) Receptor Ligand Studies

Research into the dopamine system, specifically targeting the D(4) receptor, has identified N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide derivatives as high-affinity and selective ligands. These compounds are valuable for investigating the dopamine D(4) receptor's role in psychiatric disorders and potential therapeutic targets. The structural modifications and the exploration of structure-affinity relationships in these compounds contribute to the development of more selective and potent D(4) receptor ligands, enhancing our understanding of dopaminergic signaling and its implications in neurological diseases (Perrone et al., 2000).

Synthesis and Chemical Properties Exploration

The compound's synthesis and chemical properties have been a subject of study, with research focusing on efficient synthetic routes and the exploration of its chemical behavior. These studies are crucial for the development of novel compounds with improved pharmacological profiles or for use in chemical biology studies. For example, the synthesis of related fluorinated benzamide neuroleptics showcases the compound's versatility and potential as a scaffold for developing new chemical entities with varied biological activities (Mukherjee, 1990).

Potential Antiviral Applications

Tri-substituted benzamide derivatives, sharing a structural motif with N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide, have been described as a new class of antiviral drugs. These compounds have shown efficacy in protecting mice inoculated with the influenza type A virus, highlighting the potential of benzamide derivatives in antiviral therapy. The specific inhibitory action on NAD(+)-dependent ADP-ribosylation suggests a novel mechanism of action that could be explored further for therapeutic applications (Vladimirov et al., 1991).

Propriétés

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-25-13-4-2-3-11(9-13)16(23)19-7-8-22-17(24)14-10-12(18)5-6-15(14)20-21-22/h2-6,9-10H,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCHQXFGCJFXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.